4-Chloro-6-(chloromethyl)pyrimidine

Catalog No.
S1914590
CAS No.
85878-84-8
M.F
C5H4Cl2N2
M. Wt
163 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chloro-6-(chloromethyl)pyrimidine

CAS Number

85878-84-8

Product Name

4-Chloro-6-(chloromethyl)pyrimidine

IUPAC Name

4-chloro-6-(chloromethyl)pyrimidine

Molecular Formula

C5H4Cl2N2

Molecular Weight

163 g/mol

InChI

InChI=1S/C5H4Cl2N2/c6-2-4-1-5(7)9-3-8-4/h1,3H,2H2

InChI Key

UICZKLGFGMANCR-UHFFFAOYSA-N

SMILES

C1=C(N=CN=C1Cl)CCl

Canonical SMILES

C1=C(N=CN=C1Cl)CCl
  • Search results for this compound primarily point to commercially available derivatives, such as 4-Chloro-6-(chloromethyl)-2-(methylthio)pyrimidine used in proteomics research [].
  • Additionally, research papers discuss the synthesis of similar compounds, like 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, which serves as an intermediate for the creation of potentially useful pharmaceuticals [, ].

This suggests that 4-Chloro-6-(chloromethyl)pyrimidine itself might be a precursor or intermediate for the synthesis of other research-relevant molecules.

Further Exploration:

  • Scientific databases like SciFinder or Reaxys (available through academic institutions) might provide more details on the research involving 4-Chloro-6-(chloromethyl)pyrimidine.
  • Research papers mentioning similar pyrimidine derivatives might offer clues about potential applications.

4-Chloro-6-(chloromethyl)pyrimidine is a heterocyclic organic compound characterized by a pyrimidine ring substituted with chlorine and chloromethyl groups. Its molecular formula is C5H4Cl2N2C_5H_4Cl_2N_2, and it features a pyrimidine core, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of the chloromethyl group at position 6 and the chlorine atom at position 4 contributes to its reactivity and potential biological activity. This compound is notable for its use in various

Due to the presence of reactive halogen atoms:

  • Nucleophilic Substitution Reactions: The chloromethyl group can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives. For instance, treatment with methylamine results in regioselective substitution, yielding products with potential pharmacological properties .
  • Coupling Reactions: This compound can also participate in coupling reactions, where it reacts with other electrophiles to form larger, more complex structures. The electron-deficient nature of the pyrimidine ring facilitates these reactions.
  • Formation of Pyrimidinones: By reacting with carboxamides or other nucleophiles, 4-chloro-6-(chloromethyl)pyrimidine can be transformed into pyrimidinone derivatives, which are useful in medicinal chemistry .

The biological activity of 4-chloro-6-(chloromethyl)pyrimidine and its derivatives has garnered interest due to their potential as pharmaceutical agents. Compounds containing pyrimidine rings are often associated with various biological activities, including:

  • Antimicrobial Properties: Some derivatives exhibit antibacterial and antifungal activities.
  • Anticancer Activity: Certain compounds derived from this structure have shown promise in cancer research, acting as intermediates for anticancer drugs.

The specific mechanisms of action may vary depending on the substituents on the pyrimidine ring and their interactions with biological targets.

The synthesis of 4-chloro-6-(chloromethyl)pyrimidine can be achieved through several methods:

  • Chlorination of Pyrimidines: Starting from a suitable pyrimidine precursor, chlorination can be performed using reagents like phosphorus oxychloride or thionyl chloride to introduce chlorine atoms at specific positions .
  • Nucleophilic Substitution: The chloromethyl group can be introduced via nucleophilic substitution reactions involving chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloride .
  • Two-Step Synthesis: A more efficient synthesis route involves a two-step process where a precursor compound undergoes chlorination followed by further functionalization to yield the desired product .

4-Chloro-6-(chloromethyl)pyrimidine finds applications in various fields:

  • Pharmaceutical Development: It serves as an intermediate in the synthesis of biologically active compounds, particularly those targeting infectious diseases and cancer.
  • Agricultural Chemistry: Derivatives may also be explored for their potential use as agrochemicals or pesticides due to their biological activity.
  • Material Science: The compound's unique structure allows it to be used in developing new materials with specific properties.

Interaction studies involving 4-chloro-6-(chloromethyl)pyrimidine focus on understanding how this compound interacts with biological macromolecules such as proteins and nucleic acids. These studies often employ techniques like:

  • Molecular Docking: To predict how derivatives might bind to specific biological targets.
  • In Vitro Assays: To evaluate the biological activity of synthesized compounds in cell cultures.

Such studies are crucial for assessing the therapeutic potential and safety profiles of new drug candidates derived from this compound.

Several compounds share structural similarities with 4-chloro-6-(chloromethyl)pyrimidine, which can provide insights into its uniqueness:

Compound NameStructure FeaturesNotable Properties
4-Chloro-6-methoxypyrimidineMethoxy group at position 6Exhibits different reactivity patterns
5-Chloro-6-(chloromethyl)pyrimidineChloromethyl at position 6, chlorine at position 5Potentially different biological activities
2-Chloro-4,6-dimethoxypyrimidineDimethoxy groups at positions 4 and 6Enhanced solubility and reactivity
2-Amino-4-chloropyrimidineAmino group at position 2Different biological profiles

These compounds highlight the versatility of pyrimidine derivatives while showcasing the unique reactivity and potential applications of 4-chloro-6-(chloromethyl)pyrimidine. Each derivative's specific substituents influence its chemical behavior and biological activity, making them suitable for various applications in medicinal chemistry and beyond.

Single-crystal X-ray diffraction analysis provides fundamental insights into the molecular architecture and solid-state packing of 4-Chloro-6-(chloromethyl)pyrimidine. The compound exhibits a planar pyrimidine ring structure characteristic of aromatic heterocycles, with the chlorine atoms positioned at the 4 and 6-positions creating specific electronic and steric effects [1].

Crystal System Parameters

Based on analogous chloropyrimidine structures, the compound typically crystallizes in the monoclinic crystal system with space group P21/c [1] [2]. The unit cell parameters for related 4-chloro-6-substituted pyrimidines demonstrate:

ParameterTypical RangeReference Structure
a (Å)7.4-8.9Related chloropyrimidines
b (Å)8.9-16.4Related chloropyrimidines
c (Å)10.8-12.6Related chloropyrimidines
β (°)94-105Related chloropyrimidines
Z2-4Related chloropyrimidines

Molecular Geometry

The pyrimidine ring maintains planarity with bond lengths typical of aromatic heterocycles. The C-N bond lengths range from 1.32-1.35 Å, while C-C bonds within the ring measure 1.38-1.42 Å [2] [3]. The chlorine substituent at position 4 (C4-Cl) exhibits a bond length of approximately 1.73 Å, while the chloromethyl group (C6-CH2Cl) shows C-C bond length of 1.50 Å and C-Cl bond length of 1.78 Å [2].

Intermolecular Interactions

The crystal packing is stabilized by weak C-H⋯Cl hydrogen bonds and π-π stacking interactions between pyrimidine rings. The chlorine atoms participate in halogen bonding, with Cl⋯H distances ranging from 2.85-2.95 Å [2]. These interactions create three-dimensional networks that influence the compound's physical properties and stability.

Multinuclear NMR Spectral Assignments (¹H, ¹³C, ¹⁵N)

Nuclear magnetic resonance spectroscopy provides detailed information about the electronic environment and connectivity of atoms within 4-Chloro-6-(chloromethyl)pyrimidine.

¹H NMR Spectroscopic Analysis

The proton NMR spectrum exhibits characteristic signals for the pyrimidine ring protons and the chloromethyl substituent [4]. The aromatic region displays two distinct signals:

  • H-2 (9.0-9.5 ppm): The proton at position 2 appears as a singlet, significantly deshielded due to the electron-withdrawing effect of both nitrogen atoms and the adjacent chlorine substituent
  • H-5 (7.5-8.0 ppm): The proton at position 5 resonates upfield relative to H-2, appearing as a singlet due to the symmetric substitution pattern
  • CH₂Cl (4.8-5.0 ppm): The chloromethyl protons appear as a characteristic singlet, deshielded by the electron-withdrawing chlorine atom [4]

¹³C NMR Spectroscopic Characterization

Carbon-13 NMR provides detailed information about the electronic environment of each carbon atom [5]. The carbon chemical shifts reflect the electronic effects of nitrogen atoms and chlorine substituents:

Carbon PositionChemical Shift (ppm)MultiplicityAssignment
C-2155-165SingletRing carbon between nitrogens
C-4150-160SingletChlorine-bearing carbon
C-5120-130SingletRing carbon
C-6155-165SingletChloromethyl-bearing carbon
CH₂Cl40-45SingletChloromethyl carbon

The carbon atoms bearing electronegative substituents (C-4 and C-6) exhibit characteristic downfield shifts due to deshielding effects [5] [6].

¹⁵N NMR Chemical Shift Analysis

Nitrogen-15 NMR spectroscopy reveals the electronic environment of the pyrimidine nitrogen atoms [7] [8]. The two nitrogen atoms (N-1 and N-3) are magnetically equivalent due to the compound's symmetry, appearing as a single resonance in the range of -100 to -130 ppm relative to external nitromethane [7] [9]. This chemical shift range is characteristic of pyrimidine derivatives and reflects the aromatic character and electron density distribution within the heterocyclic ring [10].

The nitrogen chemical shifts are influenced by:

  • Electronic effects of chlorine substituents causing modest deshielding
  • Tautomeric equilibria affecting electron density distribution
  • Intermolecular hydrogen bonding in solution affecting chemical shifts [9]

IR and Raman Vibrational Mode Correlations

Vibrational spectroscopy provides detailed information about molecular structure, bonding, and intermolecular interactions through characteristic absorption and scattering patterns.

Infrared Spectroscopic Analysis

The infrared spectrum of 4-Chloro-6-(chloromethyl)pyrimidine exhibits characteristic absorption bands corresponding to specific vibrational modes [11] [12]:

Aromatic C-H Stretching Region (3000-3100 cm⁻¹)
The aromatic C-H stretching vibrations appear as weak to medium intensity bands in this region, characteristic of pyrimidine ring protons [11] [13].

Ring Stretching Vibrations (1400-1620 cm⁻¹)
This region contains the most characteristic pyrimidine ring vibrations:

  • C=N stretching (1580-1620 cm⁻¹): Strong absorption bands corresponding to the pyrimidine C=N bonds
  • C=C stretching (1520-1570 cm⁻¹): Medium to strong bands from aromatic C=C stretching
  • Ring vibrations (1400-1450 cm⁻¹): Complex coupled ring stretching and C-H bending modes [11] [13]

C-N and C-C Stretching (1200-1300 cm⁻¹)
Medium intensity bands corresponding to C-N stretching vibrations within the pyrimidine ring structure [11].

C-Cl Stretching Vibrations
Two distinct C-Cl stretching regions are observed:

  • Aromatic C-Cl (700-800 cm⁻¹): Strong absorption from the C4-Cl bond
  • Aliphatic C-Cl (700-750 cm⁻¹): Strong absorption from the chloromethyl C-Cl bond [11] [13]

Raman Spectroscopic Correlations

Raman spectroscopy provides complementary information through different selection rules, emphasizing symmetric vibrations [12] [14]:

Ring Breathing Modes (800-900 cm⁻¹)
Symmetric ring breathing vibrations appear prominently in Raman spectra, providing information about ring geometry and substituent effects [12] [13].

Symmetric Stretching Modes
Raman spectroscopy reveals symmetric C=N and C=C stretching modes that may be weak or absent in infrared spectra due to selection rule differences [14].

Low-Frequency Region (100-600 cm⁻¹)
This region contains ring deformation modes, C-Cl bending vibrations, and lattice modes in the solid state [12] [13].

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry provides detailed information about molecular composition and fragmentation pathways under electron ionization conditions.

Molecular Ion and Isotope Patterns

The molecular ion peak appears at m/z 163/165 with the characteristic chlorine isotope pattern reflecting the presence of two chlorine atoms [15] . The isotope pattern shows:

  • *M⁺- * (³⁵Cl₂): m/z 163 (base intensity)
  • *[M+2]⁺- * (³⁵Cl³⁷Cl): m/z 165 (65% relative intensity)
  • *[M+4]⁺- * (³⁷Cl₂): m/z 167 (11% relative intensity)

Primary Fragmentation Pathways

The compound exhibits characteristic fragmentation patterns typical of chlorinated pyrimidines [15] [17]:

Loss of Chlorine Radical (m/z 128/130)
The most prominent fragmentation involves loss of a chlorine radical from the molecular ion, producing [M-Cl]⁺ ions at m/z 128/130. This pathway occurs preferentially from the aromatic chlorine due to the stability of the resulting pyrimidinium ion [15].

Loss of Chloromethyl Radical (m/z 93/95)
A competing fragmentation pathway involves loss of the entire chloromethyl radical (CH₂Cl- ), producing ions at m/z 93/95. This fragmentation reflects the relatively weak C-C bond connecting the chloromethyl group to the ring [15] [17].

Ring Fragmentation
Further fragmentation produces smaller ions including:

  • *C₄H₂N₂⁺- * (m/z 66): Pyrimidine ring fragment
  • CHN₂⁺ (m/z 51): Small nitrogen-containing fragment
  • Various other small fragments from complete ring decomposition [15] [17]

Fragmentation Mechanisms

The fragmentation patterns provide insights into the electronic structure and bond strengths within the molecule. The preferential loss of aromatic chlorine over chloromethyl groups indicates the relative stability of the resulting carbocations and the influence of the pyrimidine ring system on fragmentation pathways [17].

Computational Modeling (DFT Studies of Electronic Structure)

Density functional theory calculations provide detailed insights into the electronic structure, molecular orbitals, and reactivity of 4-Chloro-6-(chloromethyl)pyrimidine.

Optimized Molecular Geometry

DFT calculations using the B3LYP functional with 6-311G(d,p) basis set reveal the optimized molecular geometry [18] [19]. The pyrimidine ring maintains planarity with bond lengths and angles consistent with experimental crystallographic data. The chlorine substituents adopt positions that minimize steric interactions while maximizing electronic stabilization through resonance effects [20] [21].

Frontier Molecular Orbital Analysis

The frontier molecular orbitals provide crucial information about chemical reactivity and electronic properties [18] [19]:

Highest Occupied Molecular Orbital (HOMO)
The HOMO is primarily localized on the pyrimidine ring with significant contribution from nitrogen lone pairs and π-electron density. The calculated HOMO energy typically ranges from -6.0 to -7.0 eV, indicating moderate electron-donating ability [19] [22].

Lowest Unoccupied Molecular Orbital (LUMO)
The LUMO shows π* character distributed across the pyrimidine ring with enhanced density at carbon atoms bearing electron-withdrawing chlorine substituents. LUMO energies range from -1.0 to -2.0 eV, reflecting electron-accepting capability [19] [22].

HOMO-LUMO Energy Gap
The calculated energy gap of 4.0-6.0 eV indicates good kinetic stability and moderate reactivity. This gap value suggests that the compound exhibits semiconductor-like properties and moderate photochemical activity [20] [19].

Electronic Structure Parameters

DFT calculations provide quantitative descriptors of chemical reactivity [19] [22]:

Global Reactivity Descriptors

  • Chemical Hardness (η): 2.5-3.5 eV, indicating moderate resistance to electron density changes
  • Electronegativity (χ): 3.5-4.5 eV, reflecting balanced electron-attracting ability
  • Chemical Potential (μ): Related to the tendency for electron transfer processes
  • Electrophilicity Index (ω): Quantifies the molecule's electron-accepting power [22]

Charge Distribution Analysis

Natural Bond Orbital (NBO) analysis reveals the charge distribution and bonding characteristics [23] [24]:

  • Pyrimidine nitrogen atoms carry partial negative charges (-0.4 to -0.6 e)
  • Carbon atoms bearing chlorine substituents show partial positive charges (+0.2 to +0.4 e)
  • Chlorine atoms exhibit partial negative charges (-0.1 to -0.3 e)

Molecular Electrostatic Potential

The molecular electrostatic potential surface identifies regions of high and low electron density, predicting sites for electrophilic and nucleophilic attack [23] [24]. The nitrogen atoms represent nucleophilic sites, while carbons adjacent to electron-withdrawing groups serve as electrophilic centers.

Dipole Moment and Polarizability

Calculated dipole moments range from 2.0-4.0 Debye, reflecting the asymmetric charge distribution caused by chlorine substituents [19] [25]. The polarizability values indicate the molecule's response to external electric fields and its potential for intermolecular interactions.

XLogP3

1.6

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

4-Chloro-6-(chloromethyl)pyrimidine

Dates

Last modified: 08-16-2023

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